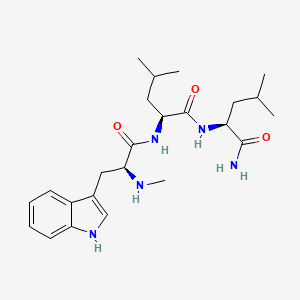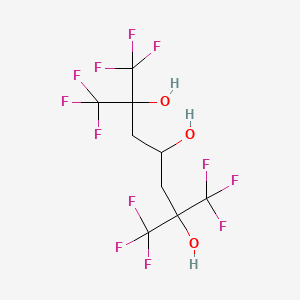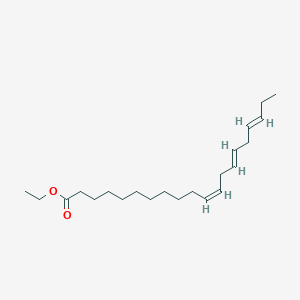
Ethanone,1-(4-bromophenyl)-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-(4-bromophenyl)-2-phenoxy- is an organic compound with the molecular formula C14H11BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a phenoxy group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(4-bromophenyl)-2-phenoxy- typically involves the bromination of acetophenone followed by the introduction of a phenoxy group. One common method is as follows:
Bromination of Acetophenone: Acetophenone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoacetophenone.
Phenoxylation: The 4-bromoacetophenone is then reacted with phenol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide to introduce the phenoxy group, resulting in Ethanone,1-(4-bromophenyl)-2-phenoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-(4-bromophenyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-bromo-2-phenoxybenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-phenoxyethanol.
Substitution: Formation of 1-(4-aminophenyl)-2-phenoxyethanone or 1-(4-thiophenyl)-2-phenoxyethanone.
Aplicaciones Científicas De Investigación
Ethanone,1-(4-bromophenyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethanone,1-(4-bromophenyl)-2-phenoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and phenoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoacetophenone: Similar structure but lacks the phenoxy group.
2-Phenoxyacetophenone: Similar structure but lacks the bromine atom.
4-Bromo-2-phenoxybenzoic acid: An oxidized derivative of Ethanone,1-(4-bromophenyl)-2-phenoxy-.
Uniqueness
Ethanone,1-(4-bromophenyl)-2-phenoxy- is unique due to the presence of both bromine and phenoxy substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(4-bromophenyl)ethanone;phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.C8H7BrO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10)7-2-4-8(9)5-3-7/h1-10H;2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZRXAOKVIYING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br.C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride](/img/structure/B8260825.png)





![(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260860.png)
